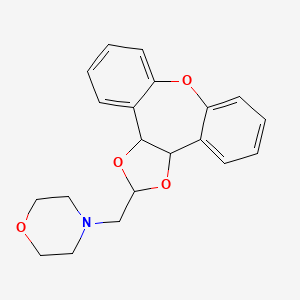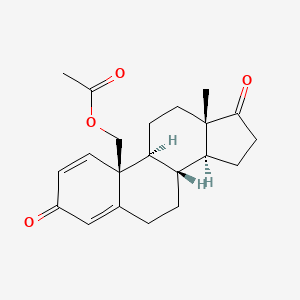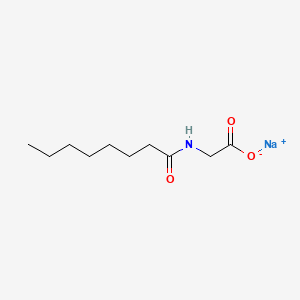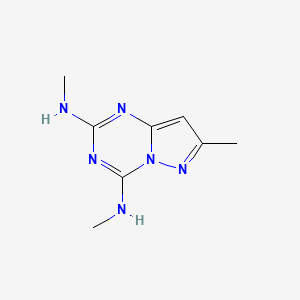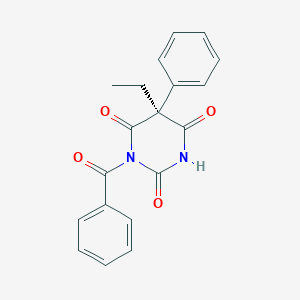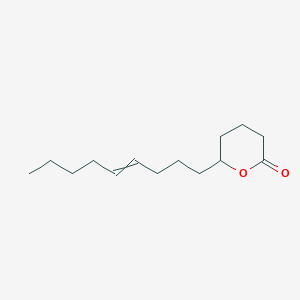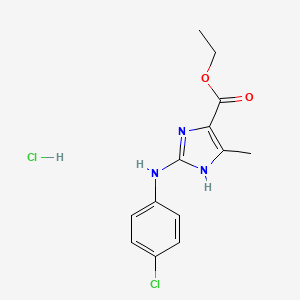
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride typically involves the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of ethyl isocyanoacetate with diarylimidoyl chlorides to form the ester intermediates.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as an HIV-1 integrase inhibitor, it binds to the LEDGF/p75-binding pocket, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride can be compared with other similar compounds such as:
1H-Imidazole-4-carboxylic acid: A simpler imidazole derivative used in the synthesis of coordination polymers.
2-Hydroxy-1H-imidazole-4-carboxylic acid: Known for its use in heterocyclic building blocks.
1- (4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid hydrochloride: Another imidazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and its potential as an HIV-1 integrase inhibitor, which distinguishes it from other imidazole derivatives.
Properties
CAS No. |
139261-80-6 |
|---|---|
Molecular Formula |
C13H15Cl2N3O2 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
ethyl 2-(4-chloroanilino)-5-methyl-1H-imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14ClN3O2.ClH/c1-3-19-12(18)11-8(2)15-13(17-11)16-10-6-4-9(14)5-7-10;/h4-7H,3H2,1-2H3,(H2,15,16,17);1H |
InChI Key |
RMHKKLAZNGUKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)NC2=CC=C(C=C2)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


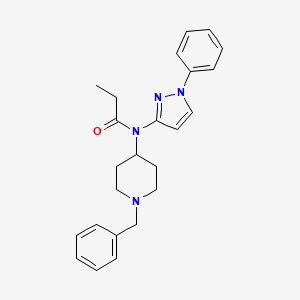
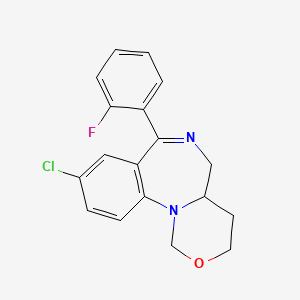
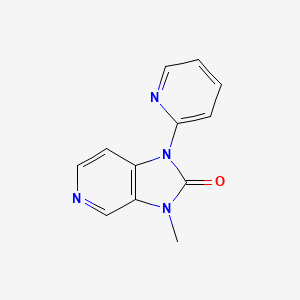
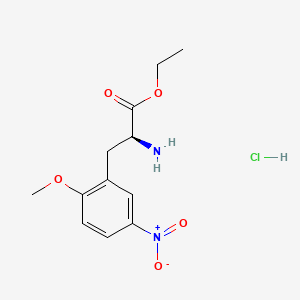
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
